![molecular formula C16H19NO2S B6536684 4-butoxy-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060198-91-5](/img/structure/B6536684.png)

4-butoxy-N-[(thiophen-3-yl)methyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

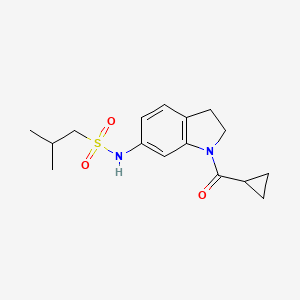

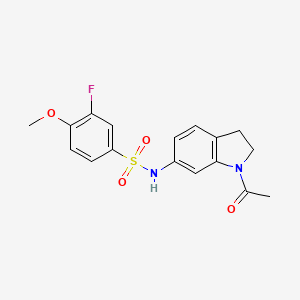

Compounds like “4-butoxy-N-[(thiophen-3-yl)methyl]benzamide” belong to a class of organic compounds known as amides. They contain a carbonyl group (C=O) attached to a nitrogen atom. The “4-butoxy” and “thiophen-3-ylmethyl” parts refer to the specific substituents on the benzene ring and the amide nitrogen .

Molecular Structure Analysis

The molecular structure of a compound like “4-butoxy-N-[(thiophen-3-yl)methyl]benzamide” would consist of a benzene ring substituted with a butoxy group at the 4-position and an amide group where the nitrogen is further substituted with a thiophen-3-ylmethyl group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

Amides, including “4-butoxy-N-[(thiophen-3-yl)methyl]benzamide”, can undergo a variety of chemical reactions. They can be hydrolyzed to give carboxylic acids and amines. They can also react with Grignard or organolithium reagents to give secondary and tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-butoxy-N-[(thiophen-3-yl)methyl]benzamide” would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

4-butoxy-N-[(thiophen-3-yl)methyl]benzamide: finds application in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. Specifically, this compound serves as an organoboron reagent, facilitating the formation of C–C bonds through transmetalation with palladium complexes .

Medicinal Chemistry and Drug Development

The compound’s unique structure and functional groups make it a promising candidate for drug development. Researchers explore its potential as a lead compound for designing novel drugs. Investigating its interactions with biological targets, pharmacokinetics, and toxicity profiles can lead to the discovery of therapeutic agents .

Radical Chemistry and Protodeboronation

Thiophenes are known for their radical chemistry. VU0635818-1 participates in protodeboronation reactions, where boronic esters lose their boron group. Understanding its reactivity and selectivity in these processes is crucial for synthetic applications .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-butoxy-N-(thiophen-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-2-3-9-19-15-6-4-14(5-7-15)16(18)17-11-13-8-10-20-12-13/h4-8,10,12H,2-3,9,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVDYVNABVHFSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)

![2-(naphthalen-2-yloxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536666.png)

![2-(4-chlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536670.png)

![4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536677.png)

![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)

![2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536691.png)